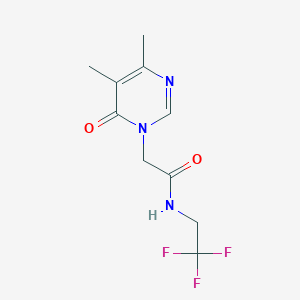
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C10H12F3N3O2 and its molecular weight is 263.22. The purity is usually 95%.
The exact mass of the compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Aggarwal et al. (2014) demonstrated the solvent-free synthesis of pyrazole derivatives, including N-acetamide and N-trifluoroacetamide derivatives, by treating amino pyrazoles with acetic anhydride/acetic acid and trifluoroacetic anhydride/trifluoroacetic acid, respectively. These compounds were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and their cytotoxicity against the human Caucasian promyelocytic leukemia (HL-60) cell line, showing moderate-to-significant activity (Aggarwal et al., 2014).
Radiosynthesis for Imaging Applications
Dollé et al. (2008) reported the synthesis of a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research highlights the potential of such compounds in developing diagnostic tools for neuroinflammation and related diseases (Dollé et al., 2008).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings, starting from citrazinic acid, and evaluated their antimicrobial activities. The study indicated that several of these compounds exhibited good antibacterial and antifungal activities, comparable to known reference drugs (Hossan et al., 2012).
Anticonvulsant Agents
Severina et al. (2020) explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The study included molecular docking to assess the compounds' affinity for anticonvulsant biotargets, demonstrating moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).
Antitumor Activity and Molecular Docking
Fahim et al. (2019) conducted a study on the synthesis of novel pyrimidiopyrazole derivatives and evaluated their in vitro antitumor activity against the HepG2 cell line. The study also included molecular docking to predict the compounds' interaction with synthase complex, providing insights into their potential mechanism of action (Fahim et al., 2019).
Propriétés
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-6-7(2)15-5-16(9(6)18)3-8(17)14-4-10(11,12)13/h5H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXIENWCRTYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

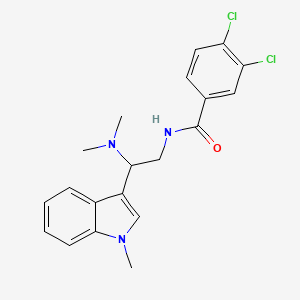
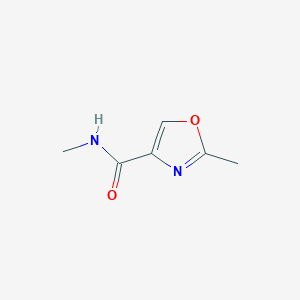

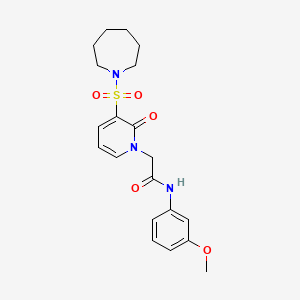
![6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2538823.png)
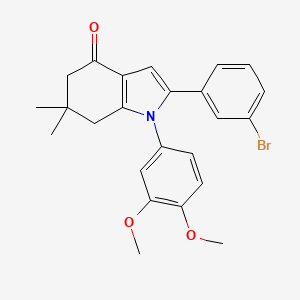
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

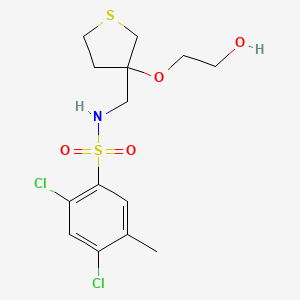

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)